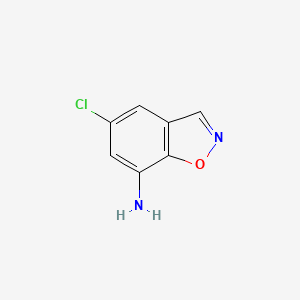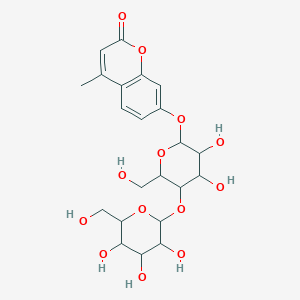
4-methylumbelliferyl-beta-D-cellobioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl-beta-D-cellobioside is a fluorogenic substrate commonly used in biochemical assays to measure the activity of cellulases, particularly (1,4)-beta-glucanase. This compound is hydrolyzed by cellulases to release 4-methylumbelliferone, a fluorescent molecule, which can be easily detected and quantified. The compound is widely used in research involving the study of cellulase kinetics and the degradation of cellulose.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylumbelliferyl-beta-D-cellobioside typically involves the glycosylation of 4-methylumbelliferone with cellobiose. The reaction is carried out under specific conditions to ensure the formation of the desired glycosidic bond. The process involves the use of protecting groups to prevent unwanted reactions and the subsequent deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-beta-D-cellobioside primarily undergoes hydrolysis reactions catalyzed by cellulases. The hydrolysis results in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and cellobiose.
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of cellulases, which can be derived from various microbial sources such as Aspergillus niger. The reaction is carried out in aqueous solutions, often at specific pH and temperature conditions to optimize enzyme activity.
Major Products Formed
The major products formed from the hydrolysis of this compound are 4-methylumbelliferone and cellobiose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected using spectrophotometric or fluorometric methods.
Scientific Research Applications
4-Methylumbelliferyl-beta-D-cellobioside is extensively used in scientific research due to its role as a fluorogenic substrate. Some of its key applications include:
Chemistry: Used in the study of enzyme kinetics and the characterization of cellulases.
Biology: Employed in assays to measure the activity of cellulases in various organisms, including fungi and bacteria.
Medicine: Utilized in diagnostic assays to detect cellulase activity, which can be indicative of certain medical conditions.
Industry: Applied in the development of biofuels and the degradation of cellulosic biomass for the production of renewable energy sources.
Mechanism of Action
The mechanism of action of 4-methylumbelliferyl-beta-D-cellobioside involves its hydrolysis by cellulases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 4-methylumbelliferone and cellobiose. The fluorescent 4-methylumbelliferone can then be detected and quantified, providing a measure of cellulase activity. The molecular targets involved in this process are the active sites of the cellulase enzymes, which facilitate the hydrolysis reaction.
Comparison with Similar Compounds
4-Methylumbelliferyl-beta-D-cellobioside is unique due to its specific use as a fluorogenic substrate for cellulase assays. Similar compounds include:
4-Methylumbelliferyl-beta-D-glucuronide: Used to measure beta-glucuronidase activity.
4-Methylumbelliferyl-beta-D-galactoside: Used to measure beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-glucoside: Used to measure beta-glucosidase activity.
These compounds share the common feature of releasing 4-methylumbelliferone upon hydrolysis, making them useful in various enzymatic assays. this compound is specifically tailored for cellulase activity measurement, highlighting its uniqueness in cellulase research.
Properties
IUPAC Name |
7-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGXBPFDYMIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)

![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)


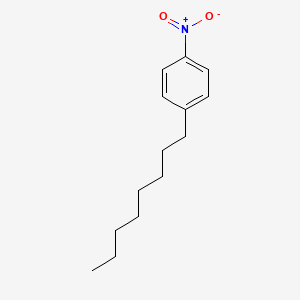
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
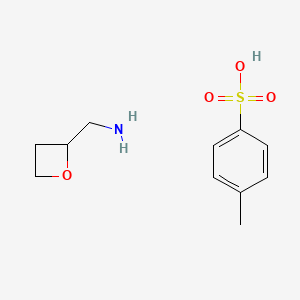
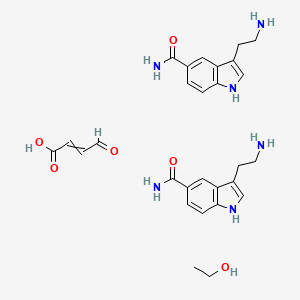

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)

